
Bromide ion
Descripción general
Descripción
Bromide is a halide anion and a monoatomic bromine. It exists when another element, such as sodium, gives away electrons to bromine, turning it into bromide . In nature, bromine is most abundant as a bromide ion .
Synthesis Analysis
Bromide ions play two important roles in the formation of ordered intermetallic structures. They can coordinate with the metal ions to decrease their reduction potentials, thus slowing down the reduction kinetics .Molecular Structure Analysis
A bromide ion is the negatively charged form of the element bromine, a member of the halogens group on the periodic table . The only structure obtained for Br−(H2O)1 possesses an asymmetric structure (Cs symmetry), where one H is attached to the Br− ion and the other remains free, forming an ionic hydrogen bond OH⋯Br− (hydrogen-halogen interaction) .Chemical Reactions Analysis
Bromide ions can be transformed into secondary oxidants (BrO−), which can oxidize both the parent molecules and other easily oxidizable byproducts . The bromate-bromide reaction was investigated, and it was found that the reaction is preceded by an induction period whose length is inversely proportional to the concentration of bromate and the square of the acid concentration .Physical And Chemical Properties Analysis
Bromide is a halide anion and a monoatomic bromine. It is a conjugate base of a hydrogen bromide . Most bromides are colorless .Aplicaciones Científicas De Investigación
Electrochemical Umpolung of Bromide
Electrochemical Umpolung: is a technique that involves the inversion of the normal reactivity of a chemical species. Bromide ions can undergo umpolung to act as electrophiles instead of their usual role as nucleophiles. This process has been utilized for the bromination of C–H bonds in organic molecules . A sustainable protocol for this reaction has been developed, which avoids the use of transition metal catalysts and chemical oxidants, making it an environmentally friendly approach to organic synthesis .
Interaction with Hydroxyl Radicals
Bromide ions can affect the reaction pathways of hydroxyl radicals with organic compounds. For instance, in the presence of bromide ions, the reaction pathway of hydroxyl radicals with glycine (an amino acid) changes significantly. Bromide ions have been shown to shield the hydrogen of the α-carbon in glycine, leading to different reaction outcomes . This has implications for water treatment processes that use advanced oxidation technologies.
Ion Exchange Resins
The behavior of bromide ions in the presence of ion exchange resins like Amberlite IRA-400 has been studied. This research is particularly relevant for the environmental impact assessment of radioactive waste disposal, as it helps understand how bromide ions interact with other elements in such settings .
Solid State Ionics
Bromide ions play a significant role in the field of solid-state ionics , particularly in the context of rare earth bromides. These compounds have applications in energy saving and conversion technologies, which are crucial for structural adjustments in energy economics and contribute to achieving emission peak and carbon neutrality .
Analytical Chemistry
In analytical chemistry, the detection of bromide ions in water samples is essential. Research has been conducted to develop sensors with nanomolar detection limits for bromide ions. Such sensors are crucial for monitoring water quality and ensuring the safety of drinking water supplies .
Green Chemistry
Bromide ions are also important in the field of green chemistry. Their role in sustainable chemical processes, such as the aforementioned electrochemical umpolung, highlights the potential for bromide ions to be used in environmentally friendly chemical reactions .
Mecanismo De Acción
Target of Action
The primary target of the bromide ion is the GABAA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. Bromide ions permeate the GABAA receptors more efficiently than chloride ions . They enhance the binding affinity of flunitrazepam and diazepam to GABAA receptors .
Mode of Action
Bromide ions exert their effects by permeating the GABAA receptors . They block seizures induced by the GABAA receptor antagonists pentylenetetrazol and picrotoxin . As a halide, the bromide ion is handled similarly to chloride. Because its hydrated diameter is less than that of chloride, it may pass through the membrane channels more readily and cause a hyperpolarization of the transmembrane potential, making neurons less likely to initiate a seizure discharge or to participate in the spread of the seizure .
Biochemical Pathways
Bromide ions affect the GABA neurotransmission pathway . They enhance paired pulse inhibition and GABA-mediated inhibitory postsynaptic currents . Bromide may also inhibit the action of carbonic anhydrase similarly to acetazolamide, which also has some antiepileptic activity .
Pharmacokinetics
The biological half-life of bromide in the human body is long (12 days) compared with many pharmaceuticals, making dosing challenging . The similarity of bromide to chloride entails an important pharmacokinetic interaction; both ions compete for tubular reabsorption . The biological half-life of bromide can be decreased by administering surplus chloride ions .
Result of Action
The result of bromide ion action is primarily observed in its anticonvulsant effects. Bromide ions block seizures and act as sedatives . They also enhance the binding affinity of certain drugs to GABAA receptors, which can have a calming effect .
Action Environment
The action of bromide ions can be influenced by environmental factors. For example, bromide ions occur naturally in surface water and groundwater and exhibit seasonal fluctuations in levels . Bromide ion levels can increase as a result of either saltwater intrusion resulting from drought conditions or pollution . These environmental factors can influence the concentration of bromide ions in the body and thus their action, efficacy, and stability.
Safety and Hazards
Bromide compounds, especially potassium bromide, were frequently used as sedatives in the 19th and early 20th century. Their use in over-the-counter sedatives and headache remedies in the United States extended to 1975, when bromides were withdrawn as ingredients, due to chronic toxicity . Breathing bromine gas could cause you to cough, have trouble breathing, get a headache, have irritation of your mucous membranes (inside your mouth, nose, etc.), be dizzy, or have watery eyes .
Direcciones Futuras
Bromide-based flow batteries (Br-FBs) have been one of the most promising energy storage technologies with attracting advantages of low price, wide potential window, and long cycle life . The research and development of aqueous Br-FBs are very fast and many achievements have been realized .
Relevant Papers The papers retrieved provide valuable insights into the properties and applications of bromide ions. For instance, one paper discusses the unprecedented formation of reactive BrO− ions and their role as mediators for organic compounds degradation . Another paper provides a perspective on the cathode materials towards bromine-based flow batteries .
Propiedades
IUPAC Name |
bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043967 | |
| Record name | Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
35 mg/mL at 20 °C | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bromide ion | |
CAS RN |
24959-67-9, 7726-95-6 | |
| Record name | Bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24959-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024959679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952902IX06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7.25 °C | |
| Record name | Bromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Q & A
Q1: What is the molecular formula and weight of bromide ion?
A1: The bromide ion (Br-) is a single atom with a molecular weight of 79.904 g/mol.
Q2: How does bromide ion interact with organic molecules?
A2: Bromide ions can participate in nucleophilic substitution reactions with organic molecules. For example, they react with epoxides to form bromohydrins. This reaction is influenced by the structure of the epoxide and the presence of other nucleophiles like water. [] Additionally, bromide ions can impact the degradation of pharmaceuticals and personal care products (PPCPs) during water treatment processes involving UV irradiation and chlorine. []
Q3: Can bromide ions affect enzyme activity?
A3: Yes, studies show that methyl bromide gas exposure can inhibit creatine kinase (CK) activity in rat brains. This inhibition is suggested to be a sensitive indicator of methyl bromide intoxication and potentially linked to its neurotoxicity. []
Q4: How do bromide ions influence the formation of disinfection by-products (DBPs)?
A4: Bromide ions can react with chlorine during water disinfection, leading to the formation of brominated DBPs like bromophenols and bromoacetic acids. The presence of bromide ions can significantly alter the distribution of DBPs formed, generally decreasing chlorinated DBPs while increasing brominated ones. [, , ]
Q5: What is the role of bromide ions in the stability of gold nanorods?
A5: Bromide ions play a critical role in the seed-mediated growth of gold nanorods. They contribute to the formation of a dense stabilization layer around the nanorods, influencing their shape and dimensions. Contrary to the commonly accepted mechanism of micelle-templated growth, bromide ions can effectively facilitate nanorod growth even at surfactant concentrations below the critical micelle concentration. []
Q6: How do bromide ions participate in catalytic reactions?
A6: Bromide ions can act as catalysts or co-catalysts in various reactions. For example, the reaction between hydrogen peroxide and bromide ions, typically slow, is significantly accelerated in the presence of the water-soluble organometallic oxide CH3ReO3. This catalytic process involves the formation of peroxide-rhenium adducts that subsequently react with bromide ions to yield hypobromous acid (HOBr). []
Q7: Can bromide ions influence the selectivity of chemical reactions?
A7: Yes, the presence of bromide ions can alter reaction pathways and product selectivity. In the bromination of olefins, bromide ions compete with water to react with a reaction intermediate, influencing the ratio of dibromide and bromohydrin products formed. []
Q8: How are computational methods used to study bromide ion interactions?
A8: Computational tools like molecular dynamics simulations and density functional theory (DFT) calculations are valuable for understanding bromide ion behavior. These methods can predict the distribution of bromide ions within complex systems, such as reverse micelles or at liquid-gas interfaces, and provide insights into their interactions with other molecules. [, ]
Q9: Can computational models predict the impact of bromide ions on material properties?
A9: Yes, computational models can be used to design and optimize materials with desired properties, such as corrosion resistance. For example, DFT calculations can predict the electronic structure and stability of titanium alloys with varying compositions, guiding the development of alloys resistant to bromide ion-induced corrosion. []
Q10: What are the environmental concerns associated with bromide ions?
A10: Bromide ions in water can lead to the formation of brominated disinfection by-products (DBPs) during chlorination. These brominated DBPs can be more toxic and persistent than their chlorinated counterparts, posing potential risks to human health and the environment. [, , ]
Q11: How can the formation of brominated DBPs be minimized during water treatment?
A11: Several strategies can be employed to reduce brominated DBP formation, including using alternative disinfectants, optimizing treatment conditions like pH and contact time, and implementing advanced oxidation processes that can effectively degrade bromide ions and organic precursors. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



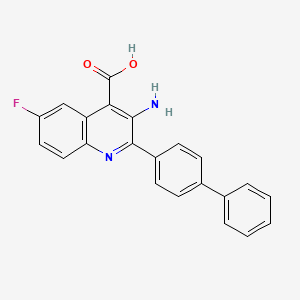
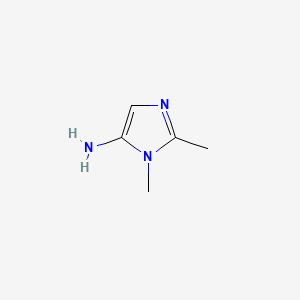
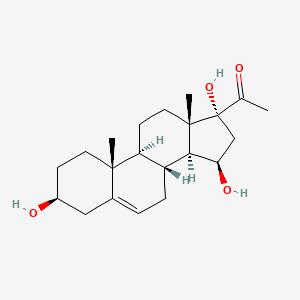
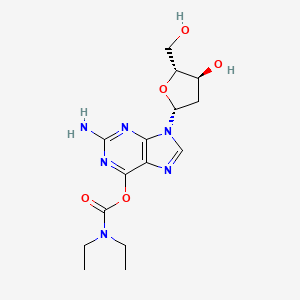



![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)
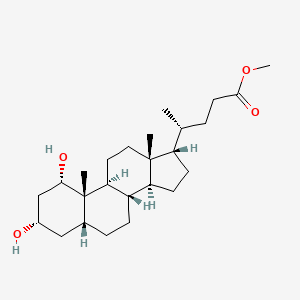
![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)